cholest-8(14)-ene-3,15,26-triol cholest-8(14)-ene-3,15,26-triol
Brand Name: Vulcanchem
CAS No.: 142533-06-0
VCID: VC0235767
InChI: InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)23-15-24(30)25-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h17-20,22-24,28-30H,5-16H2,1-4H3/t17-,18-,19+,20+,22+,23-,24-,26+,27-/m1/s1
SMILES: CC(CCCC(C)C1CC(C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O)CO
Molecular Formula: C27H46O3
Molecular Weight: 418.7 g/mol

cholest-8(14)-ene-3,15,26-triol

CAS No.: 142533-06-0

Main Products

VCID: VC0235767

Molecular Formula: C27H46O3

Molecular Weight: 418.7 g/mol

cholest-8(14)-ene-3,15,26-triol - 142533-06-0

CAS No. 142533-06-0
Product Name cholest-8(14)-ene-3,15,26-triol
Molecular Formula C27H46O3
Molecular Weight 418.7 g/mol
IUPAC Name (3S,5S,9R,10S,13R,15R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol
Standard InChI InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)23-15-24(30)25-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h17-20,22-24,28-30H,5-16H2,1-4H3/t17-,18-,19+,20+,22+,23-,24-,26+,27-/m1/s1
Standard InChIKey AEICTKLHPYUJKJ-FUCZZUMBSA-N
Isomeric SMILES C[C@H](CCC[C@@H](C)[C@H]1C[C@H](C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O)O)CO
SMILES CC(CCCC(C)C1CC(C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O)CO
Canonical SMILES CC(CCCC(C)C1CC(C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O)CO
Synonyms 5-CETL
5alpha-cholest-8(14)-ene-3beta,15beta,26-triol
cholest-8(14)-ene-3,15,26-triol
PubChem Compound 126698
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator